

# An In-depth Technical Guide to Friulimicin D: Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Friulimicin D** is a member of the friulimicin family of lipopeptide antibiotics, which are produced by the actinomycete Actinoplanes friuliensis.[1][2] This family, which also includes friulimicins A, B, and C, demonstrates potent antimicrobial activity against a range of Gram-positive bacteria, including multidrug-resistant strains.[2] The friulimicins are structurally related to other calcium-dependent antibiotics (CDAs) and share a common mechanism of action centered on the disruption of bacterial cell wall synthesis.[3][4] This guide provides a detailed overview of the chemical structure and biological properties of **Friulimicin D**, with a focus on its mechanism of action and the experimental methodologies used in its characterization.

## **Chemical Structure and Physicochemical Properties**

The friulimicins are complex lipopeptides consisting of a cyclic decapeptide core linked to an exocyclic asparagine residue, which is in turn acylated with a fatty acid side chain.[2][5] The peptide core is notable for containing several unusual amino acids, such as methylaspartic acid, D-pipecolinic acid, and diaminobutyric acid.[5] All members of the friulimicin family (A, B, C, and D) possess an identical peptide macrocycle.[1] Their structural diversity arises from variations in the length and branching of the fatty acid acyl residue.[2]

While Friulimicin B is the most extensively studied compound in this family, information on **Friulimicin D** specifies its chemical and physical properties as detailed below.



Table 1: Physicochemical Properties of Friulimicin D

Property	Value	Source
Molecular Formula	C60H96N14O19	[6]
Molecular Weight	1317.49 g/mol	[6]
Appearance	Colorless compound	[7]
Solubility	High solubility in water and methanol. Soluble in DMSO and aqueous buffers.	[7][8]
Stability	Stable for ≥24 months under recommended storage conditions.	[8]
Storage Conditions	-20°C, dry, and protected from light.	[8]

## **Mechanism of Action**

The antibacterial activity of **Friulimicin D**, like other members of its class, is dependent on the presence of calcium ions (Ca<sup>2+</sup>).[4][5] The primary mechanism of action is the inhibition of peptidoglycan synthesis, a critical process for the integrity of the bacterial cell wall.[1][9] This inhibition is achieved through the formation of a complex with bactoprenol phosphate (C<sub>55</sub>-P), an essential lipid carrier that transports peptidoglycan precursors across the bacterial cell membrane.[4][5]

The proposed sequence of events is as follows:

- Calcium-Dependent Conformational Change: In the presence of Ca<sup>2+</sup>, **Friulimicin D** undergoes a conformational change, which is necessary for its biological activity.[5]
- Complex Formation with Bactoprenol Phosphate: The Ca<sup>2+</sup>-activated Friulimicin D specifically binds to C<sub>55</sub>-P on the bacterial cell membrane.[4][5]
- Inhibition of Peptidoglycan Synthesis: By sequestering C<sub>55</sub>-P, **Friulimicin D** prevents its participation in the cycle of peptidoglycan precursor transport. This leads to an accumulation





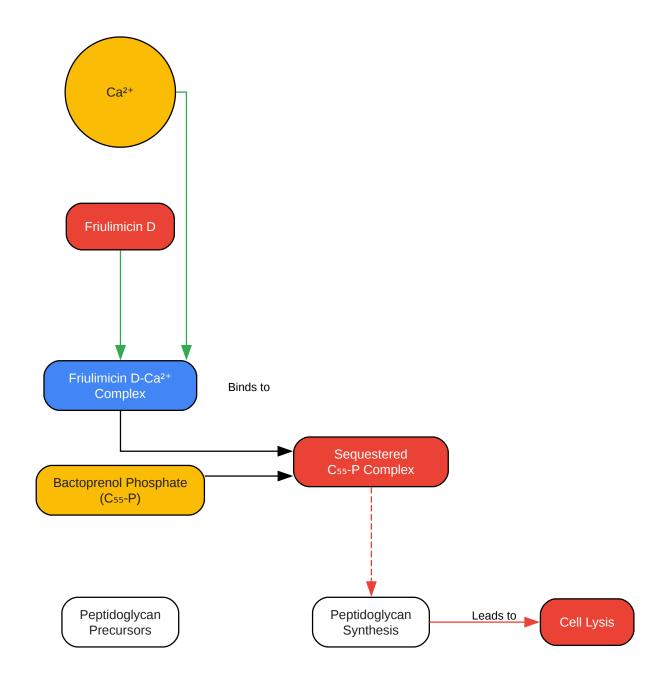


of cytoplasmic cell wall precursors and ultimately halts cell wall construction.[5][8]

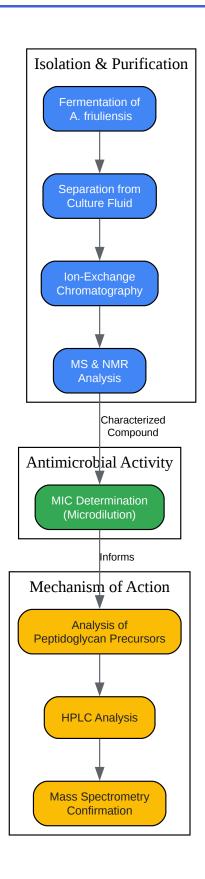
• Cell Lysis: The inability to synthesize and repair the peptidoglycan layer results in a weakened cell wall, leading to cell lysis and bacterial death.[8]

It is noteworthy that this mechanism of targeting C<sub>55</sub>-P is distinct from many other classes of antibiotics, making friulimicins promising candidates for combating resistant pathogens.[5]









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